molecular formula C12H15ClN2O B2538600 [3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287285-88-3

[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine

Cat. No. B2538600
CAS RN: 2287285-88-3
M. Wt: 238.72
InChI Key: XRPVZJJWMXFSHT-UHFFFAOYSA-N
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Description

The compound is a hydrazine derivative with a bicyclic pentane (cyclopentane) and a chloro-methoxyphenyl group. Hydrazines are a class of organic compounds with the formula R2N-NR2. They are often used in rocket propellants and to prepare gas precursors used in air bags . Bicyclic pentane or cyclopentane is a type of cycloalkane that is used in a variety of applications from synthetic rubber to refrigeration .


Molecular Structure Analysis

The molecular structure would likely show a bicyclic pentane ring attached to a phenyl ring via a hydrazine group. The phenyl ring appears to have chloro and methoxy substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and purity. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound, which isn’t specified. For example, if it were used as a propellant, the mechanism would involve the rapid oxidation of the hydrazine group .

Safety and Hazards

Hydrazines are generally toxic and potentially explosive, so handling them requires appropriate safety measures. They can be harmful or fatal if swallowed, inhaled, or absorbed through the skin .

Future Directions

Future research could involve studying the properties and potential applications of this compound. This could include exploring its use in pharmaceuticals, materials science, or as a specialty chemical in various industries .

properties

IUPAC Name

[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c1-16-10-3-2-8(13)4-9(10)11-5-12(6-11,7-11)15-14/h2-4,15H,5-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPVZJJWMXFSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C23CC(C2)(C3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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